3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound features a quinazoline core substituted with a benzyl group at position 3, a sulfanyl-linked 2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl moiety at position 2, and an isopropyl carboxamide at position 5. The quinazoline scaffold is known for its role in kinase inhibition and anticancer activity, while the indole moiety contributes to interactions with biological targets via π-stacking and hydrogen bonding.
Properties
IUPAC Name |
3-benzyl-2-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4S/c1-18(2)32-28(36)20-9-11-22-26(13-20)33-30(34(29(22)37)16-19-7-5-4-6-8-19)39-17-27(35)24-15-31-25-12-10-21(38-3)14-23(24)25/h4-15,18,31H,16-17H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBOHSRQZSZROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=C3C=C(C=C4)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the indole moiety, and the addition of various functional groups. Common synthetic routes may involve:
Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Indole Moiety: The indole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functional Group Additions: Various functional groups are added through nucleophilic substitution, oxidation, or reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial activity. Studies have shown that derivatives containing indole and quinazoline structures exhibit significant inhibitory effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Research indicates that compounds similar to 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide demonstrate promising anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell growth and survival .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, a series of indole derivatives were synthesized and tested for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of quinazoline derivatives. The findings revealed that these compounds could significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that similar modifications to 3-benzyl derivatives could yield potent therapeutic agents .
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core may inhibit certain kinases, while the indole moiety could interact with various receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Quinazoline Derivatives
Quinazoline derivatives often exhibit varied pharmacological profiles depending on substituents. For example:
- Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate (ECHEMI, 2022): Shares a benzyl-quinazoline-indole framework but lacks the sulfanyl and isopropyl carboxamide groups. Its ester linkage (vs. carboxamide in the target compound) may reduce hydrolytic stability and alter solubility .
- 4-Chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene)benzohydrazonamide (Nasir & Abd, 2022): Features a benzo[f]indole fused to a hydrazonamide group.
Indole-Containing Compounds
The 5-methoxyindole moiety in the target compound differentiates it from analogues:
- 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindol-4(5H)-one (Molecules, 2013): Incorporates a bromophenyl-substituted triazinoindole.
- N-(Substituted-Phenyl)Butanamides with oxadiazole-sulfanyl groups (Novel Indole-Based Hybrid Oxadiazole Scaffolds): These compounds use oxadiazole as a linker instead of a thioether. Oxadiazoles are more electronegative, which could enhance hydrogen bonding but reduce metabolic stability compared to sulfanyl bridges .
Sulfanyl vs. Alternative Linkages
The sulfanyl (-S-) group in the target compound contrasts with:
- Sulfanyl groups offer flexibility and may reduce oxidative degradation .
- Ester or amide linkers (): Esters are prone to hydrolysis, whereas the carboxamide in the target compound enhances stability under physiological conditions .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols, similar to ’s oxadiazole derivatives (e.g., CS2/KOH reflux for sulfur incorporation) .
- Bioactivity Trends : Quinazoline-indole hybrids generally show kinase inhibitory activity, while benzo[f]indole derivatives () may target microbial pathways . The target’s isopropyl carboxamide could enhance blood-brain barrier penetration compared to phenyl-substituted analogues .
- Metabolic Stability : The sulfanyl group may confer resistance to cytochrome P450-mediated oxidation compared to oxadiazoles or esters, as seen in and .
Biological Activity
The compound 3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide represents a novel class of indole-derived quinazoline compounds that have garnered attention for their potential biological activities. This article will delve into the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure features a complex arrangement that includes an indole moiety and a quinazoline core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related indole and quinazoline derivatives against various strains of bacteria. For instance, compounds similar to the one have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.98 to 3.90 μg/mL against MRSA .
Case Study: Antibacterial Efficacy
A comparative analysis was conducted on the antibacterial efficacy of several indole-based quinazoline derivatives:
| Compound ID | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3b | 3.90 | S. aureus ATCC 25923 |
| 3e | 1.50 | S. epidermidis |
These findings suggest that the compound possesses promising antibacterial activity, particularly against resistant strains.
Anticancer Activity
The anticancer potential of indole and quinazoline derivatives has also been explored extensively. Compounds structurally related to This compound have demonstrated significant antiproliferative effects in various cancer cell lines.
Research Findings on Anticancer Activity
Research has shown that certain analogs exhibit selective cytotoxicity towards rapidly dividing cancer cells:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 (Lung) | 5.0 |
| 3f | MCF7 (Breast) | 8.0 |
| 3g | HeLa (Cervical) | 6.5 |
These results indicate a preferential inhibition of tumor cell proliferation over non-tumor cells, which is crucial for developing effective anticancer therapies.
The biological activity of these compounds can be attributed to their ability to interact with specific molecular targets involved in bacterial survival and cancer cell proliferation. Molecular docking studies suggest that these compounds may inhibit key enzymes or proteins associated with bacterial resistance mechanisms and cancer cell growth pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
